

# In Vitro Profile of BO-1236: A Dual-Function Immuno-Oncology Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345

[Get Quote](#)

South San Francisco, CA – Preliminary in vitro studies of **BO-1236**, a novel chimeric engulfment receptor (CER) T-cell therapy, have demonstrated its potential as a potent, dual-function immuno-oncology agent. Developed by CERo Therapeutics, **BO-1236** is engineered to target the "eat me" signal, phosphatidylserine (PS), on tumor cells, initiating a two-pronged attack through both direct T-cell mediated cytotoxicity and phagocytosis. These early findings highlight the promise of **BO-1236** in targeting a broad range of cancers, including solid tumors and hematologic malignancies.

**BO-1236** is a complex engineered T-cell product that incorporates the extracellular domain of TIM-4, which recognizes and binds to PS, fused to intracellular signaling domains including CD28, CD3ζ, and a Toll-like receptor 2 (TLR2) domain. This unique construction allows **BO-1236** not only to kill cancer cells directly but also to engulf them, a function typically associated with innate immune cells like macrophages.

## Key Preclinical Findings

In vitro investigations have revealed the robust anti-tumor activity of **BO-1236** against various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells, co-culture with **BO-1236** in combination with the EGFR inhibitor osimertinib resulted in the elimination of 97% of target cells within 72 hours, even at low effector-to-target ratios. Furthermore, **BO-1236** demonstrated significant phagocytic activity, with 60% of the engineered T-cells showing an increased uptake of PS-coated beads.

Cytokine release assays have also indicated that **BO-1236** T-cells secrete high levels of key anti-tumor cytokines, including IFN- $\gamma$ , TNF- $\alpha$ , and granzyme B, upon engagement with target cells. Notably, in a plate-bound PS assay, IFN- $\gamma$  secretion was shown to be dose-dependent, peaking at a concentration of 12.5  $\mu$ g/mL. These findings suggest that **BO-1236** can effectively orchestrate a multifaceted anti-tumor immune response.

Recent preclinical data presented at the Society for Immunotherapy of Cancer (SITC) conferences in 2024 and 2025 further underscore the potential of **BO-1236**. The 2024 presentation highlighted its ability to kill ovarian cancer cell lines, while the 2025 data focused on its sustained effector function and resistance to exhaustion, a common challenge in T-cell therapies.

## Quantitative Data Summary

| Experiment       | Target Cells/Stimulant                            | Key Finding                                                              |
|------------------|---------------------------------------------------|--------------------------------------------------------------------------|
| Cytotoxicity     | NSCLC cell line (in combination with osimertinib) | 97% elimination of target cells by 72 hours.                             |
| Phagocytosis     | PS-coated beads                                   | 60% of CER-1236 T-cells demonstrated increased bead uptake.              |
| Cytokine Release | Plate-bound Phosphatidylserine (PS)               | Dose-dependent IFN- $\gamma$ secretion, peaking at 12.5 $\mu$ g/mL.      |
| Cytokine Release | Mantle Cell Lymphoma (MCL) cell line (REC-1)      | High levels of IFN- $\gamma$ , TNF- $\alpha$ , and granzyme B secretion. |

## Experimental Protocols

### In Vitro Cytotoxicity Assay

The cytotoxic activity of **BO-1236** T-cells was assessed using an IncuCyte® S3 Live-Cell Analysis System.

- Cell Preparation: Target cancer cells (e.g., NSCLC or MCL cell lines) were seeded in 96-well plates and allowed to adhere overnight.

- Co-culture: **BO-1236** T-cells were added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1 and 1:2).
- Imaging and Analysis: The co-cultures were placed in the IncuCyte® system, and images were acquired at regular intervals (e.g., every 2 hours) for up to 72 hours. The instrument's software was used to quantify the reduction in the number of target cells over time, providing a measure of cytotoxicity.

## Phagocytosis Assay

The phagocytic capacity of **BO-1236** T-cells was evaluated using pHrodo®-labeled beads and flow cytometry.

- Bead Preparation: Commercially available beads were coated with phosphatidylserine (PS) and labeled with the pH-sensitive dye, pHrodo®, which fluoresces brightly in the acidic environment of the phagosome.
- Co-incubation: **BO-1236** T-cells were incubated with the pHrodo®-labeled, PS-coated beads.
- Flow Cytometry: Following incubation, the cells were analyzed by flow cytometry. The percentage of T-cells that had internalized the fluorescent beads was determined, indicating the level of phagocytic activity.

## Cytokine Release Assay

The profile of cytokines secreted by **BO-1236** T-cells upon target engagement was determined using a multiplex cytokine analysis.

- Co-culture and Supernatant Collection: **BO-1236** T-cells were co-cultured with target cells or stimulated with plate-bound PS. After a specified incubation period, the cell culture supernatant was collected.
- Multiplex Analysis: The collected supernatant was analyzed using a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously quantify the concentrations of multiple cytokines, including IFN-γ, TNF-α, and granzyme B.

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of action for **BO-1236**.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro cytotoxicity assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the phagocytosis assay.

The preliminary in vitro data for **BO-1236** provide a strong rationale for its continued development as a novel cancer immunotherapy. Its dual mechanism of action, targeting a fundamental hallmark of cancer cells, suggests the potential for broad applicability and a robust anti-tumor response. Further studies will be crucial to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

- To cite this document: BenchChem. [In Vitro Profile of BO-1236: A Dual-Function Immuno-Oncology Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667345#preliminary-in-vitro-studies-of-bo-1236\]](https://www.benchchem.com/product/b1667345#preliminary-in-vitro-studies-of-bo-1236)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)